molecular formula C10H10ClN5O B7557482 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7557482
M. Wt: 251.67 g/mol
InChI Key: SQHDQMQLVYNCLT-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological and pharmaceutical applications, including antibacterial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-7-2-3-8(13-10(17)5-11)4-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDQMQLVYNCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide, can be approached using eco-friendly methods such as click chemistry. This involves the use of water as a solvent, moderate conditions, non-toxic reagents, and easy extractions . One common method is the [2+3]-cycloaddition between a nitrile and an azide, which generates the tetrazole ring .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of in situ generation of hydrazoic acid through activation of the azide by metals or strong Lewis acids . This method is efficient but requires careful handling due to the toxicity and explosiveness of hydrazoic acid.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, acidic chlorides and anhydrides are used in substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. Tetrazoles can act as bioisosteres for carboxylic acids, binding to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

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